Cas no 32087-05-1 (methyl 3-methanesulfonamidobenzoate)
methyl 3-methanesulfonamidobenzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 3-[(methylsulfonyl)amino]benzoate
- methyl 3-methanesulfonamidobenzoate
- A934762
- IDI1_012646
- D83477
- 3-[(Methylsulfonyl)amino]-benzoic acid methyl ester
- HMS2808J12
- Methyl 3-(Methylsulfonylamino)benzoate
- DB-430979
- HMS1434J05
- Oprea1_379856
- SB80026
- SMR000455953
- Z24758179
- 1,3-Propanedithiol dimethyl ether
- Methyl3-(methylsulfonamido)benzoate
- 3-Methanesulfonylamino-benzoic acid methyl ester
- 3-(methanesulfonamido)benzoic acid methyl ester
- Methyl 3-(methylsulfonamido)benzoate
- Methyl 3-methylsulphonylamino-benzoate
- Benzoic acid, 3-[(methylsulfonyl)amino]-, methyl ester
- Maybridge3_001259
- methyl 3-(methanesulfonamido)benzoate
- MLS000849935
- 6SU
- 32087-05-1
- EN300-318985
- MFCD00121326
- CHEBI:109448
- Q27188589
- SCHEMBL4186439
- AKOS003980046
- CS-0162911
- UQIOKJVVJMHUTP-UHFFFAOYSA-N
- CHEMBL1384742
- BS-16865
-
- MDL: MFCD00121326
- Inchi: 1S/C9H11NO4S/c1-14-9(11)7-4-3-5-8(6-7)10-15(2,12)13/h3-6,10H,1-2H3
- InChI Key: UQIOKJVVJMHUTP-UHFFFAOYSA-N
- SMILES: S(C)(NC1C=CC=C(C(=O)OC)C=1)(=O)=O
Computed Properties
- Exact Mass: 229.04093
- Monoisotopic Mass: 229.04087901g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 80.8Ų
Experimental Properties
- PSA: 72.47
methyl 3-methanesulfonamidobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M913772-100mg |
Methyl 3-(methylsulfonamido)benzoate |
32087-05-1 | 95% | 100mg |
882.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EN324-1g |
methyl 3-methanesulfonamidobenzoate |
32087-05-1 | 95% | 1g |
3876.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EN324-50mg |
methyl 3-methanesulfonamidobenzoate |
32087-05-1 | 95% | 50mg |
526.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EN324-200mg |
methyl 3-methanesulfonamidobenzoate |
32087-05-1 | 95% | 200mg |
1211.0CNY | 2021-07-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X24145-100mg |
Methyl 3-(methylsulfonamido)benzoate |
32087-05-1 | 95% | 100mg |
¥1026.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X24145-1g |
Methyl 3-(methylsulfonamido)benzoate |
32087-05-1 | 95% | 1g |
¥3516.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X24145-5g |
Methyl 3-(methylsulfonamido)benzoate |
32087-05-1 | 95% | 5g |
¥11248.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X24145-250mg |
Methyl 3-(methylsulfonamido)benzoate |
32087-05-1 | 95% | 250mg |
¥1531.0 | 2024-07-18 | |
| Chemenu | CM361418-100mg |
3-[(Methylsulfonyl)amino]-benzoic acid methyl ester |
32087-05-1 | 95%+ | 100mg |
$132 | 2022-06-11 | |
| Chemenu | CM361418-250mg |
3-[(Methylsulfonyl)amino]-benzoic acid methyl ester |
32087-05-1 | 95%+ | 250mg |
$197 | 2022-06-11 |
methyl 3-methanesulfonamidobenzoate Suppliers
methyl 3-methanesulfonamidobenzoate Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on methyl 3-methanesulfonamidobenzoate
Methyl 3-[(Methylsulfonyl)Amino]Benzoate (CAS No. 32087-05-1): Properties, Applications, and Market Insights
Methyl 3-[(methylsulfonyl)amino]benzoate (CAS No. 32087-05-1) is a specialized organic compound that has garnered significant attention in the pharmaceutical and agrochemical industries. This ester derivative, featuring a methylsulfonylamino group, is widely utilized as a key intermediate in the synthesis of various bioactive molecules. Its unique chemical structure makes it a valuable building block for researchers and manufacturers alike.
The compound's molecular formula is C9H11NO4S, with a molecular weight of 229.25 g/mol. Its benzoate ester moiety combined with the sulfonamide functionality provides distinctive reactivity patterns that are exploited in multiple synthetic pathways. Recent studies highlight its growing importance in the development of novel drug candidates, particularly in the areas of anti-inflammatory and antimicrobial agents.
One of the most searched questions regarding methyl 3-[(methylsulfonyl)amino]benzoate relates to its solubility characteristics. The compound demonstrates moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while showing limited solubility in water. This property profile makes it particularly useful for reactions requiring polar aprotic solvents, a topic of great interest in modern synthetic chemistry discussions.
In pharmaceutical applications, CAS 32087-05-1 serves as a crucial intermediate for the synthesis of sulfonamide-containing drugs. The methylsulfonylamino benzoate structure is frequently incorporated into molecules designed for targeted therapies, reflecting current trends in precision medicine. Researchers are particularly interested in its potential for creating kinase inhibitors, a hot topic in cancer research and autoimmune disease treatment.
The agrochemical sector has also shown increasing demand for methyl 3-[(methylsulfonyl)amino]benzoate, especially in the development of new-generation pesticides with improved environmental profiles. Its structural features contribute to the creation of compounds with enhanced biodegradability, addressing the growing market need for sustainable crop protection solutions. This aligns with the global push toward greener agricultural practices, a subject frequently searched by professionals in the field.
From a synthetic chemistry perspective, the 3-[(methylsulfonyl)amino]benzoate moiety offers several advantages. The methyl ester group provides a convenient handle for further functionalization, while the sulfonamide nitrogen can participate in hydrogen bonding interactions. These characteristics make it a versatile scaffold for medicinal chemistry, particularly in fragment-based drug discovery approaches that are currently revolutionizing pharmaceutical research.
Quality control of methyl 3-[(methylsulfonyl)amino]benzoate typically involves HPLC analysis, with purity specifications often exceeding 98%. The compound's stability under normal storage conditions (recommended at 2-8°C in airtight containers) makes it suitable for long-term use in research settings. Stability data for this compound is frequently requested by quality assurance professionals in the fine chemicals industry.
Market analysis indicates steady growth in demand for CAS 32087-05-1, driven by expanding research activities in both academic and industrial settings. The compound's price trajectory has remained stable, with current market prices reflecting its status as a specialty chemical rather than a commodity product. Supply chain considerations for this material are often discussed in pharmaceutical manufacturing forums, particularly regarding reliable sourcing strategies.
Environmental and safety assessments of methyl 3-[(methylsulfonyl)amino]benzoate indicate that it requires standard laboratory handling precautions. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses is recommended when working with this compound. These handling guidelines are commonly searched by laboratory technicians and process chemists.
Recent patent literature reveals innovative applications of methyl 3-[(methylsulfonyl)amino]benzoate in materials science, particularly in the development of specialty polymers with unique thermal properties. This emerging application area has sparked interest among researchers working on advanced materials for electronics and coatings industries. The compound's dual functionality allows for interesting polymer architectures that are currently being explored in academic and industrial research programs.
Analytical characterization of 3-[(methylsulfonyl)amino]benzoate derivatives typically employs spectroscopic techniques including 1H NMR, 13C NMR, and mass spectrometry. The distinctive proton environments in the aromatic ring and the methyl groups provide clear diagnostic signals that facilitate compound identification. These analytical aspects are frequently discussed in chemistry forums and educational resources for synthetic organic chemists.
The future outlook for methyl 3-[(methylsulfonyl)amino]benzoate appears promising, with potential applications expanding beyond its current uses. As drug discovery paradigms shift toward more complex molecular architectures, the demand for versatile intermediates like this compound is expected to grow. Its role in the development of next-generation therapeutics and sustainable agrochemicals positions it as a compound of continuing importance in specialty chemical markets worldwide.
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